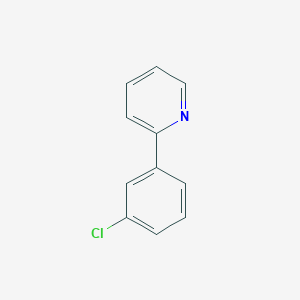

2-(3-Chlorophenyl)pyridine

Description

2-(3-Chlorophenyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a 3-chlorophenyl group. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry, catalysis, and materials science. The chlorine atom at the meta position on the phenyl ring enhances electron-withdrawing effects, influencing reactivity, binding interactions, and stability in various applications .

Properties

IUPAC Name |

2-(3-chlorophenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGXTZHPKNTDHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses 3-chlorophenylboronic acid and 2-bromopyridine as starting materials, with a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar cross-coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the pyridine ring or the chlorophenyl group.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Reduced pyridine derivatives.

Substitution: Amino or thiol-substituted phenylpyridines.

Scientific Research Applications

2-(3-Chlorophenyl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a precursor in the development of new therapeutic agents.

Industry: It is utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins, leading to changes in their function.

Comparison with Similar Compounds

Electronic and Steric Effects in Palladium Complexes

Pd(II) complexes of 2-arylpyridines with varying substituents demonstrate how electronic modulation impacts stability and reactivity:

Key Insight : The 3-chlorophenyl substituent optimizes the balance between electronic withdrawal and steric accessibility in Pd complexes, making it superior for catalytic applications.

Binding Affinity in SARS-CoV-2 Main Protease Inhibitors

Pyridine-containing compounds with 3-chlorophenyl groups exhibit strong binding to viral proteases. Comparative data from molecular dynamics studies :

| Compound (PDB ID) | Substituent on Phenyl Ring | Binding Affinity (kcal/mol) | Key Interactions with Residues |

|---|---|---|---|

| 5RH2 | -Cl | -22.5 | HIS163 (π-π stacking), ASN142 (H-bond), GLN189 (halogen bond) |

| 5RGZ | -CN | -21.8 | HIS163 (π-π stacking), weaker halogen bonding due to cyano's linear geometry |

| 5RH1 | 5-chlorothiophene | -20.9 | Reduced hydrophobic contact with lateral pocket |

Key Insight: The 3-chlorophenyl group maximizes binding via halogen bonding (Cl···GLN189) and π-π interactions, outperforming cyano and thiophene analogs.

Reactivity in Cross-Coupling Reactions

The 3-chlorophenyl group influences synthetic efficiency in Suzuki-Miyaura couplings. A study comparing boronic acid derivatives :

| Aryl Boronic Acid | Reaction Yield (%) | Key Observations |

|---|---|---|

| 3-chlorophenylboronic acid | 85 | High yield due to chlorine's directing effects and moderate electron withdrawal |

| 3-methoxyphenylboronic acid | 78 | Electron-donating -OCH₃ group slows oxidative addition, reducing efficiency |

| 3-fluorophenylboronic acid | 82 | Smaller fluorine atom minimizes steric hindrance but offers weaker electronic stabilization |

Key Insight : The 3-chlorophenyl group balances electronic and steric factors, enabling efficient coupling in heterocycle synthesis.

Impact on Lipophilicity and Bioactivity

Comparative analysis of pyridine derivatives with varied substituents :

| Compound | Substituents | LogP | Biological Activity (IC₅₀, nM) |

|---|---|---|---|

| 2-(3-chlorophenyl)-4-methylthio-6-[3-(trifluoromethyl)phenyl]pyridine | -Cl, -CF₃, -SMe | 3.8 | 12 (TRPA1 inhibition) |

| 2-(3-fluorophenyl)-4-methylthio-6-[3-(CF₃)phenyl]pyridine | -F, -CF₃, -SMe | 3.2 | 28 |

| 2-(3-methylphenyl)-4-methylthio-6-[3-(CF₃)phenyl]pyridine | -CH₃, -CF₃, -SMe | 2.9 | 45 |

Key Insight : Chlorine's higher lipophilicity (LogP) and stronger electron withdrawal enhance target engagement, leading to superior bioactivity compared to fluorine and methyl analogs.

Biological Activity

2-(3-Chlorophenyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H9ClN

- Molecular Weight : 218.66 g/mol

This compound features a pyridine ring substituted with a chlorophenyl group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It has been shown to modulate the activity of specific proteins involved in critical biological pathways, such as cell proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia) cells. The mechanism involves the inhibition of key signaling pathways that promote tumor growth.

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation. In vitro studies have shown that this compound derivatives exhibit selective inhibition of COX-2 with IC50 values ranging from 9.2 to 21.8 µmol/L.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, showing effectiveness against various bacterial strains. The compound disrupts bacterial cell membranes, leading to cell death.

Case Studies

- In Vivo Studies : A study involving mice treated with this compound showed significant tumor reduction in xenograft models of breast cancer, indicating its potential as an effective anticancer agent.

- Clinical Trials : Early-phase clinical trials are underway to evaluate the safety and efficacy of formulations containing this compound in patients with advanced solid tumors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.